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Compound of Interest

Compound Name: 1,1-Diphenylethane

Cat. No.: B1196317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-
Diphenylethane, a fundamental building block in organic synthesis and medicinal chemistry.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable reference data for compound identification,

purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for 1,1-Diphenylethane is C₁₄H₁₄ with a molecular weight of 182.26

g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The proton NMR spectrum of 1,1-Diphenylethane provides characteristic signals for the

aromatic, methine, and methyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.15 m 10H
Aromatic protons

(C₆H₅)

4.15 q 1H Methine proton (-CH)

1.65 d 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum confirms the presence of the distinct carbon environments within the

1,1-Diphenylethane molecule.[1]

Chemical Shift (δ) ppm Assignment

145.9 Quaternary aromatic carbons (C)

128.5 Aromatic methine carbons (-CH)

127.8 Aromatic methine carbons (-CH)

125.9 Aromatic methine carbons (-CH)

50.5 Methine carbon (-CH)

21.8 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
The infrared spectrum of 1,1-Diphenylethane displays characteristic absorption bands

corresponding to the vibrations of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2970 - 2850 Strong Aliphatic C-H Stretch

1600, 1495, 1450 Medium-Strong Aromatic C=C Bending

760, 700 Strong
C-H Out-of-plane Bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,1-Diphenylethane results in a characteristic

fragmentation pattern.

m/z Relative Intensity Assignment

182 Moderate [M]⁺ (Molecular Ion)

167 High [M - CH₃]⁺

105 Base Peak [C₈H₉]⁺

91 Moderate [C₇H⇂]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of 1,1-diphenylethylene (a precursor that can be

hydrogenated to 1,1-diphenylethane) is prepared in a suitable deuterated solvent (e.g.,

C₆D₆) inside a J. Young valve NMR tube within a glovebox to ensure an inert atmosphere.[2]

Tetramethylsilane (TMS) is used as an internal standard.[2]
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker

AV400, AV500, or AV600 model.[2]

Data Acquisition for ¹H NMR: The spectrometer is set to the appropriate frequency for proton

detection. A standard pulse sequence is used to acquire the free induction decay (FID). Key

parameters include the spectral width, acquisition time, and relaxation delay.

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A

proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for

each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to

the low natural abundance of the ¹³C isotope.

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra.

Phase and baseline corrections are applied, and the chemical shifts are referenced to the

internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1,1-Diphenylethane, the neat liquid is placed

as a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to

subtract any atmospheric and instrumental interferences.

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's

sample holder, and the infrared spectrum is recorded. The instrument passes a beam of

infrared radiation through the sample and measures the amount of light absorbed at each

wavelength.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the 1,1-Diphenylethane sample is introduced into

the mass spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography (GC-MS).[1]

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 1,1-
Diphenylethane. The sample molecules in the gas phase are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

positively charged molecular ion (M⁺).

Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed by its

decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Processing: The detector signal is processed to generate a mass spectrum, which is a

plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1,1-Diphenylethane.
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Caption: General workflow for spectroscopic analysis of 1,1-Diphenylethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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